molecular formula C12H15N3O3 B11788751 5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid

5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid

Cat. No.: B11788751
M. Wt: 249.27 g/mol
InChI Key: NFRLVEJJBJCTIQ-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid is a complex organic compound that belongs to the class of pyrazolo-diazepines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a scaffold for drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid typically involves multiple steps:

    Alkylation: Methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine.

    Cyclization: The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton.

    Reduction: Selective reduction of the lactam is accomplished using borane.

    Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.

    Arylation: The free N-terminal of the diazepine undergoes Buchwald and Chan arylations.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods would also include rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: Selective reduction of the lactam to form amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazolo-diazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Borane and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction typically produces amines.

Scientific Research Applications

5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid is unique due to its specific structural features, such as the cyclopropylmethyl group and the pyrazolo-diazepine ring. These features contribute to its distinct pharmacological profile and make it a valuable compound for further research and development.

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

5-(cyclopropylmethyl)-4-oxo-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid

InChI

InChI=1S/C12H15N3O3/c16-11-10-6-9(12(17)18)13-15(10)5-1-4-14(11)7-8-2-3-8/h6,8H,1-5,7H2,(H,17,18)

InChI Key

NFRLVEJJBJCTIQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C2=CC(=NN2C1)C(=O)O)CC3CC3

Origin of Product

United States

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